molecular formula C3H10N2O2S B2512556 Propane-1-sulfonohydrazide CAS No. 58032-83-0

Propane-1-sulfonohydrazide

Cat. No.: B2512556
CAS No.: 58032-83-0
M. Wt: 138.19
InChI Key: CENQGEGPYPBQSG-UHFFFAOYSA-N
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Description

Propane-1-sulfonohydrazide is an organic compound with the molecular formula C3H10N2O2S. It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NHNH2). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Propane-1-sulfonohydrazide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, it inhibits the conversion of PABA to folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis. By inhibiting the enzymes involved in this pathway, it disrupts the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound results in the disruption of bacterial growth and replication. This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the target enzymes, thereby reducing its efficacy . Furthermore, the pH and temperature of the environment can also affect the stability and activity of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1-sulfonohydrazide can be synthesized through the reaction of propane-1-sulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions. The general reaction scheme is as follows:

C3H7SO2Cl+NH2NH2C3H10N2O2S+HCl\text{C3H7SO2Cl} + \text{NH2NH2} \rightarrow \text{C3H10N2O2S} + \text{HCl} C3H7SO2Cl+NH2NH2→C3H10N2O2S+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where propane-1-sulfonyl chloride and hydrazine hydrate are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. The resulting mixture is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Propane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl hydrazides.

Scientific Research Applications

Propane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.

    Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methane-1-sulfonohydrazide
  • Ethane-1-sulfonohydrazide
  • Butane-1-sulfonohydrazide

Uniqueness

Propane-1-sulfonohydrazide is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other sulfonyl hydrazides. Its three-carbon backbone allows for different steric and electronic effects, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

propane-1-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQGEGPYPBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58032-83-0
Record name propane-1-sulfonohydrazide
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